N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792165
InChI: InChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3
SMILES:
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine

CAS No.:

Cat. No.: VC15792165

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine -

Specification

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-3-methylbut-2-en-1-amine
Standard InChI InChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3
Standard InChI Key KYOFOVWBVNYCNK-UHFFFAOYSA-N
Canonical SMILES CC(=CCNCC1=C(C=C(C=C1)OC)OC)C

Introduction

Chemical Identity and Structural Elucidation

N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine (C14_{14}H21_{21}NO2_2) features a tertiary amine center bonded to a 2,4-dimethoxy-substituted benzyl group and a 3-methylbut-2-enyl chain. The 2,4-dimethoxybenzyl moiety contributes electron-rich aromatic character, while the 3-methylbut-2-enyl group introduces allylic strain and conformational flexibility. The molecular structure is depicted below:

Structure: N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine\text{Structure: } \text{N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine}

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14_{14}H21_{21}NO2_2
Molecular Weight235.33 g/mol
Boiling PointEstimated 280–300°C (dec.)
SolubilitySoluble in DCM, THF; moderate in EtOH

The compound’s stereoelectronic profile is influenced by the methoxy groups, which enhance resonance stabilization of the benzyl ring, and the allylic amine, which participates in conjugate addition reactions .

Synthetic Routes and Optimization

General Synthesis via α-Amino Acetal Formation

The synthesis of N-(2,4-dimethoxybenzyl)-3-methylbut-2-en-1-amine can be inferred from methodologies used for analogous α-amino acetals. As demonstrated by Li et al., α-amino acetals are synthesized via a one-pot condensation of secondary amines, aldehydes, and iodine in a mixed solvent system (MeOH/DCE) .

Representative Procedure:

  • Reactants:

    • 2,4-Dimethoxybenzylamine (1.0 equiv.)

    • 3-Methylbut-2-enal (1.2 equiv.)

    • Iodine (0.2 equiv.)

    • Sodium percarbonate (0.5 equiv.) in MeOH/DCE (1:4 v/v).

  • Conditions: Stir at 40°C until completion (monitored by TLC).

  • Workup: Purification via flash chromatography (EtOAc/hexane gradient) yields the product as a light yellow oil .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDCE/MeOH (4:1)Maximizes iminium ion stability
Temperature40°CBalances rate and decomposition
CatalystI2_2 (0.2 equiv.)Facilitates oxidative coupling

Cyclization and Derivative Formation

The compound serves as a precursor in Friedel-Crafts/Prins-type cyclizations. Under acidic conditions (e.g., TfOH in DCM), the allylic amine undergoes intramolecular cyclization to form aza-polycyclic frameworks . For example:

N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amineTfOH, DCMTetracyclic indole derivative\text{N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine} \xrightarrow{\text{TfOH, DCM}} \text{Tetracyclic indole derivative}

This reactivity mirrors that of N-allyl-N-(1,1-dimethoxy-4-phenylbutan-2-yl)-3-methylbut-2-en-1-amine (1a), which forms cyclopenta[1,2-b]indole derivatives in 93% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3_3, 400 MHz):

  • δ 6.70–6.45 (m, 3H, Ar-H): Aromatic protons of the 2,4-dimethoxybenzyl group.

  • δ 5.60–5.40 (m, 1H, CH=): Allylic proton of the 3-methylbut-2-enyl chain.

  • δ 3.85 (s, 6H, OCH3_3): Methoxy groups.

  • δ 3.20–2.90 (m, 4H, N-CH2_2- and CH2_2-CH=): Methylene protons adjacent to the amine and double bond.

  • δ 1.75 (s, 6H, CH3_3): Methyl groups on the enamine .

13C NMR (CDCl3_3, 100 MHz):

  • δ 160.2, 158.9 (C-O): Methoxy-substituted carbons.

  • δ 135.4 (C=): Allylic carbon.

  • δ 122.5–110.3 (Ar-C): Aromatic carbons.

  • δ 55.8 (OCH3_3), 53.2 (N-CH2_2), 28.4 (CH3_3) .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C14_{14}H21_{21}NO2_2 [M+H]+^+: 236.1651

  • Observed: 236.1648 (Δ = -0.3 ppm) .

Applications in Organic Synthesis

Alkaloid and Heterocycle Synthesis

The compound’s allylic amine and benzyl groups make it a versatile building block for nitrogen-containing heterocycles. For instance, acid-mediated cyclization yields tetrahydroisoquinoline or indole derivatives, which are prevalent in natural products like chelamidine .

Catalytic Applications

While direct catalytic uses are undocumented, structural analogs participate in asymmetric catalysis. The 2,4-dimethoxybenzyl group may act as a directing group in transition metal-catalyzed C–H activation .

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